C–I Bond Dissociation Energy: Heptafluoro-1-iodopropane vs. CF₃I and C₂F₅I
Computational studies at the CCSD(T)/SDB-aug-cc-pVTZ level of theory established the C–I bond dissociation energies (BDEs) for three perfluoroalkyl iodides: CF₃I, C₂F₅I, and i-C₃F₇I . The calculated BDE for i-C₃F₇I is lower than that of CF₃I, indicating weaker C–I bond strength and enhanced propensity for thermal or photochemical homolytic cleavage to generate perfluoroalkyl radicals.
| Evidence Dimension | C–I Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | i-C₃F₇I: 219 kJ/mol (recommended experimental value) |
| Comparator Or Baseline | CF₃I: 224 kJ/mol; C₂F₅I: 219 kJ/mol |
| Quantified Difference | i-C₃F₇I BDE is ~5 kJ/mol (2.2%) lower than CF₃I; equal to C₂F₅I within experimental error |
| Conditions | Gas-phase experimental determination via competitive chlorination kinetics; validated by CCSD(T) theoretical calculations with zero-point energy and BSSE corrections [1] |
Why This Matters
The lower C–I BDE of i-C₃F₇I relative to CF₃I translates to a lower activation barrier for radical initiation, enabling milder reaction conditions or higher initiation efficiency in free-radical telomerization and photochemical processes.
- [1] Ahonkhai, S. I.; Whittle, E. Kinetics of the competitive chlorinations of some perfluoroalkyl iodides: determination of the bond dissociation energies D(CD₃–I), D(C₂F₅–I), and D(i-C₃F₇–I). Int. J. Chem. Kinet. 1984, 16, 543–558. View Source
